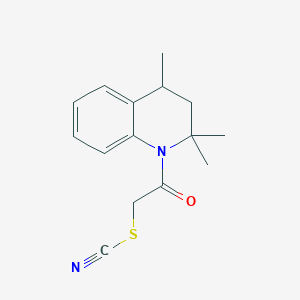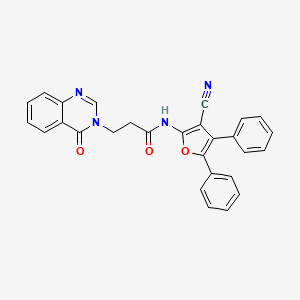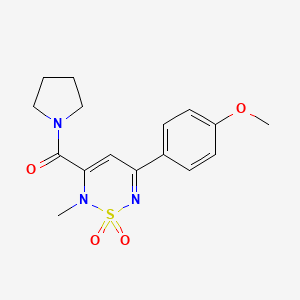![molecular formula C18H31Cl3N2O2 B4583545 1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)
1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves nucleophilic addition reactions, condensation with organometallic reagents, and specific conditions to achieve desired stereochemistry and functional groups. For instance, practical asymmetric synthesis techniques have been developed for related compounds, emphasizing diastereoselective reductions and isomerization processes to obtain enantiomerically pure products (Jiang et al., 2005; Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds is determined using single crystal X-ray diffraction, which helps in understanding the bond lengths, angles, and conformation within the crystal lattice. These studies provide crucial insights into the stereochemistry and spatial arrangement of molecules (Mamat et al., 2012; Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of piperazine derivatives depend significantly on their functional groups and structural configuration. For example, the electrophilic and nucleophilic sites enable a variety of chemical reactions, including condensation and nucleophilic addition, which are essential for synthesizing complex molecules (Kikuchi et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of these compounds. Crystallography studies reveal the solid-state structure, contributing to our understanding of intermolecular interactions and stability (Ban et al., 2023).
Chemical Properties Analysis
Chemical properties like acidity, basicity, reactivity towards various reagents, and stability under different conditions are defined by the molecular structure and substituents of the piperazine derivatives. Studies on the genotoxicity of similar compounds highlight the importance of understanding the chemical properties for safe and effective use (Kalgutkar et al., 2007).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Structural Analysis
Asymmetric Synthesis
A practical approach to the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines involves 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. This method yields highly diastereomerically enriched adducts, facilitating extensive structure-activity studies for novel ligands targeting human receptors, highlighting its significance in medicinal chemistry research (Jiang et al., 2005).
Molecular Structure Analysis
The synthesis and characterization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate illustrate the detailed structural analysis through X-ray diffraction, providing insights into the molecular geometry and bond lengths typical for piperazine-carboxylate structures (Mamat et al., 2012).
Industrial and Environmental Applications
Liquid-Liquid Phase Splitting
The biological buffer HEPES-Na induces liquid-liquid phase splitting in aqueous solutions of compounds including tert-butanol, demonstrating its utility as a high-efficiency, non-corrosive, and biocompatible green agent for the separation of organic compounds from aqueous solutions. This application is crucial for industrial separations and environmental remediation efforts (Gupta et al., 2016).
Phase Behavior and Molecular Dynamics Simulation
Innovative studies on phase behavior and molecular dynamics simulations of new aqueous two-phase separation systems induced by HEPES buffer offer groundbreaking insights into designing new separation auxiliary agents. These findings pave the way for creating benign and efficient separation processes for various industrial applications (Taha et al., 2013).
Chemical Synthesis and Characterization
- Synthesis of Piperazine Derivatives: The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by LCMS, NMR, IR, and XRD, exemplifies the precise chemical synthesis and structural elucidation of complex molecules. Such studies are foundational in developing new materials and pharmaceuticals (Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2.2ClH/c1-18(2,3)23-14-17(22)13-21-10-8-20(9-11-21)12-15-4-6-16(19)7-5-15;;/h4-7,17,22H,8-14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCJKPZJARVSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CC2=CC=C(C=C2)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)


![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)

![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)